molecular formula C29H32ClNO10 B561993 Kibdelone B CAS No. 934464-78-5

Kibdelone B

Cat. No. B561993
M. Wt: 590.022
InChI Key: BXQUJOAWTLZSPO-UHFFFAOYSA-N
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Description

Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .


Synthesis Analysis

The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .


Molecular Structure Analysis

The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .


Chemical Reactions Analysis

Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .


Physical And Chemical Properties Analysis

Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .

Scientific Research Applications

  • Scientific Field : Cancer Research
  • Summary of the Application : Kibdelone B is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp . It is structurally related to lysolipin and albofungin . Kibdelones exhibit potent and selective cytotoxicity against a panel of human tumor cell lines .
  • Results or Outcomes : Kibdelones, including Kibdelone B, display significant antibacterial and nematocidal activity, in addition to their anticancer properties .

Future Directions

The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .

properties

IUPAC Name

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQUJOAWTLZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118797203

Citations

For This Compound
21
Citations
R Ratnayake, E Lacey, S Tennant… - … A European Journal, 2007 - Wiley Online Library
… Our study also recovered a higher molecular weight kibdelone that was identified as kibdelone B rhamnoside (5). HRESI(+)MS analysis of 5 revealed a pseudo molecular ion consistent …
DL Sloman, JW Bacon, JA Porco Jr - Journal of the American …, 2011 - ACS Publications
Kibdelones are hexacyclic tetrahydroxanthones and potent anticancer agents isolated from an Australian microbe. Herein, we describe the synthesis of a chiral, nonracemic …
Number of citations: 91 pubs.acs.org
JR Butler, C Wang, J Bian… - Journal of the American …, 2011 - ACS Publications
… Next, oxidation with PhI(OAc) 2 gave a mixture of kibdelone B methyl ether (27) and two derivatives containing either a MOM group (28) or a methylene acetal (29), presumably arising …
Number of citations: 78 pubs.acs.org
MAA Endoma-Arias, T Hudlicky - Tetrahedron letters, 2011 - Elsevier
… 1) and to congeners such as kibdelone B rhamnoside, 13-oxokibdelone A, and 25-methoxy-24-… For example, kibdelone B and C equilibrate to kibdelone A, B, and C via quinone–…
Number of citations: 24 www.sciencedirect.com
DK Winter, DL Sloman, JA Porco Jr - Natural product reports, 2013 - pubs.rsc.org
… Such an oxidative/reductive procedure was necessary due to the observed and known nature of both kibdelone B and C to intrinsically interconvert (Scheme 2, Structure section). …
Number of citations: 97 pubs.rsc.org
DL Sloman, B Mitasev, SS Scully… - Angewandte Chemie …, 2011 - Wiley Online Library
… Fortunately, treatment of 23 with Otera’s distannoxane catalyst 22 in toluene/methanol afforded tetracycle 23, a compound bearing the ABCD core of kibdelone B in 85 % yield. In the …
Number of citations: 57 onlinelibrary.wiley.com
R Ratnayake, E Lacey, S Tennant, JH Gill… - Organic …, 2006 - ACS Publications
… Comparison with NMR data reported for kibdelone B rhamnoside 1 defined the α-rhamnopyranosyl subunit in 2a, and a gHMBC correlation (d 6 -DMSO) from H-11 (δ Η 4.03) to C-1‘ (δ …
Number of citations: 61 pubs.acs.org
RJ CAPON - Modern NMR Approaches to the Structure …, 2016 - books.google.com
… to kibdelones A–C, while kibdelone B rhamnoside equilibrates to a mixture of kibdelone A–C … In the proposed mechanism, kibdelone C undergoes air oxidation to yield kibdelone B, …
Number of citations: 2 books.google.com
J Liu, X Liu, J Fu, B Jiang, S Li, L Wu - Molecules, 2022 - mdpi.com
… kibdelone B, a heterocyclic polyketide from Kibdelosporangium. Keto-enol tautomerizations of kibdelone B … , undergoes spontaneous oxidation to convert kibdelone B with a CC single …
Number of citations: 7 www.mdpi.com
SB Singh, K Young - Expert Opinion on Therapeutic Patents, 2010 - Taylor & Francis
… The dihydro compound kibdelone B (21) showed no activity against E. coli and was about twofold less active against B. subtilis (LD 99 0.13 nM) Citation[31]. …
Number of citations: 17 www.tandfonline.com

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